![molecular formula C14H13N3O3 B12635482 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid CAS No. 920019-62-1](/img/structure/B12635482.png)
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid is a complex organic compound that features both an oxazole and an indazole ring. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the oxazole ring, followed by the formation of the indazole ring. Common reagents used in these reactions include dimethylformamide, phosphorus oxychloride, and various catalysts to facilitate the cyclization processes. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated systems and advanced purification techniques.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can occur at various positions on the rings, often using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s biological activity.
Scientific Research Applications
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or receptor agonists/antagonists.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid exerts its effects is often related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include other oxazole and indazole derivatives, such as:
- 1,3-Dimethyl-5-phenyl-1H-indazole-3-carboxylic acid
- 3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1H-indazole These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of 1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-indazole-3-carboxylic acid lies in its combined oxazole and indazole rings, which contribute to its diverse range of applications and potential therapeutic benefits.
Properties
CAS No. |
920019-62-1 |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]indazole-3-carboxylic acid |
InChI |
InChI=1S/C14H13N3O3/c1-8-11(9(2)20-16-8)7-17-12-6-4-3-5-10(12)13(15-17)14(18)19/h3-6H,7H2,1-2H3,(H,18,19) |
InChI Key |
YSPLHLLGWMJYKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3C(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-5-[4-(methylthio)phenyl]-1H-imidazol-2-amine](/img/structure/B12635413.png)
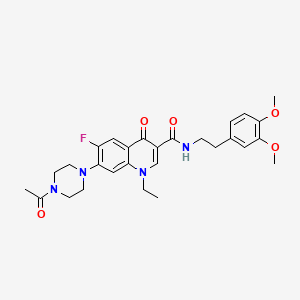
![3-[tert-Butyl(ethyl)amino]propanenitrile](/img/structure/B12635434.png)
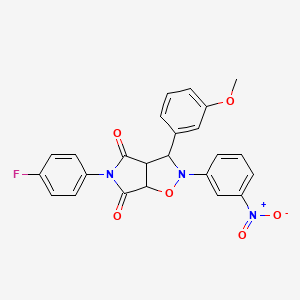

![2-Iodo-4-methoxy-3-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12635448.png)
![Butanoic acid, 2-[[[3'-[[(4-chloro-2,5-dimethylphenyl)sulfonyl]amino]-3,5-dimethyl[1,1'-biphenyl]-4-yl]carbonyl]methylamino]-4-(dimethylamino)-, (2S)-](/img/structure/B12635458.png)
![N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide](/img/structure/B12635469.png)
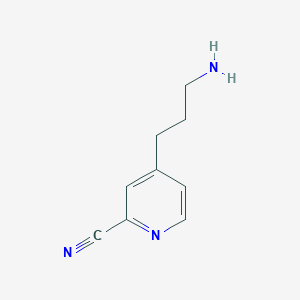
![6-(3,5-Difluorobenzyl)-3-(2,3-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12635475.png)
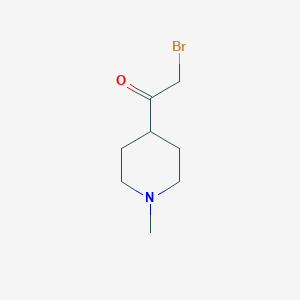
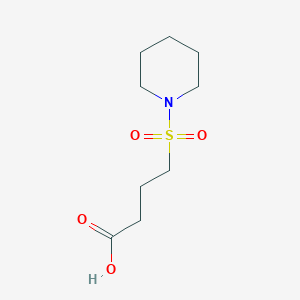
![(1R*,2R*,5R*)-(7-Oxo-6-oxa-bicyclo[3.2.1]oct-2-yl)-carbamic acid benzyl ester](/img/structure/B12635505.png)
![2,2-dimethyl-4-{[(4-methylcyclohexyl)amino]methyl}tetrahydro-2H-pyran-4-ol](/img/structure/B12635509.png)
